4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid
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Overview
Description
4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid can be achieved through a multi-step process. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the benzoic acid moiety. The reaction typically starts with the condensation of 2-methylpyrimidine with an appropriate amine, followed by further functionalization to introduce the amino group at the 6-position. The final step involves coupling the pyrimidine derivative with benzoic acid under suitable conditions, such as using a coupling reagent like diethylphosphorocyanidate (DEPC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of non-linear optical materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of folic acid and has antimicrobial properties.
2-Amino-4,6-dimethylpyrimidine benzoic acid: Used in non-linear optical applications.
N-(2-(6-Amino-4-methylpyridin-2-yl)ethyl)-4-cyanobenzamide: Investigated for its pharmacological activities.
Uniqueness
4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is unique due to its combined structural features of a pyrimidine ring and a benzoic acid moiety, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Properties
IUPAC Name |
4-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(3-5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPLTPJWODOCDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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